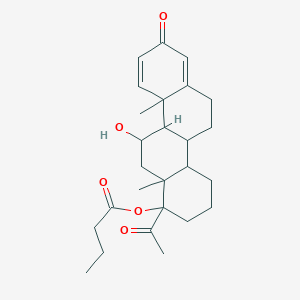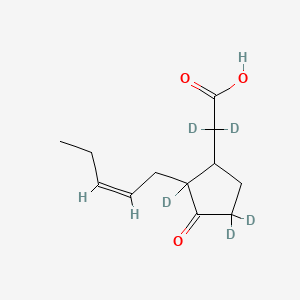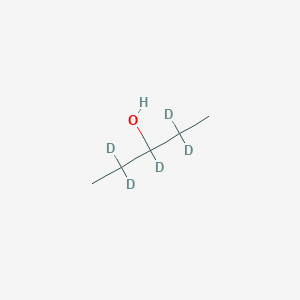
n-Pentyl Alcohol-OD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Pentyl Alcohol-OD: , also known as 1-Pentanol-OD, is a deuterated form of 1-Pentanol. It is an organic compound with the formula CH₃(CH₂)₃CH₂OD. This compound is classified as a primary alcohol and is characterized by the presence of a hydroxyl group (-OH) attached to a pentyl chain. The deuterium (D) in place of hydrogen (H) in the hydroxyl group makes it particularly useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Hydroformylation of 1-Butene: The primary method for synthesizing 1-Pentanol involves the hydroformylation of 1-butene, followed by hydrogenation of the resulting pentanal . The reactions are as follows:
- CH₃CH₂CH=CH₂ + CO + H₂ → CH₃CH₂CH₂CH₂CHO
- CH₃CH₂CH₂CH₂CHO + H₂ → CH₃CH₂CH₂CH₂CH₂OH
-
Fractional Distillation of Fusel Oil: Another method involves the fractional distillation of fusel oil, which is a byproduct of alcoholic fermentation .
Industrial Production Methods: Industrial production of 1-Pentanol typically involves the hydroformylation process due to its efficiency and scalability. The use of catalysts such as rhodium or cobalt complexes is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of 1-Pentanol is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: 1-Pentanol can undergo substitution reactions to form alkyl halides when reacted with hydrogen halides (HX) under acidic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Hydrogen halides (HCl, HBr, HI) in the presence of acid catalysts.
Major Products Formed:
Oxidation: Pentanal, Pentanoic acid.
Reduction: No significant reduction products due to the stability of the primary alcohol.
Substitution: Alkyl halides (e.g., 1-chloropentane, 1-bromopentane).
Scientific Research Applications
Chemistry:
Synthesis of Fragrance Compounds: Used in the synthesis of esters like pentyl butyrate and amyl acetate, which are used in fragrances.
Biology and Medicine:
Biological Drying Agent: Utilized in biological laboratories as a drying agent.
Deuterium Labeling: The deuterated form (1-Pentanol-OD) is used in NMR spectroscopy for studying molecular structures and dynamics.
Industry:
Mechanism of Action
The mechanism of action of 1-Pentanol-OD in biological systems involves its interaction with cellular membranes and proteins. The deuterium atom in the hydroxyl group can influence hydrogen bonding and molecular interactions, making it a valuable tool in studying molecular dynamics and interactions in biological systems .
Comparison with Similar Compounds
1-Pentanol: The non-deuterated form with similar chemical properties but without the benefits of deuterium labeling.
2-Pentanol: A secondary alcohol with different reactivity and physical properties.
3-Pentanol: Another isomer with distinct chemical behavior.
Uniqueness: 1-Pentanol-OD is unique due to the presence of deuterium, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium atom provides a different mass and nuclear spin, allowing for detailed studies of molecular structures and interactions.
Properties
Molecular Formula |
C5H12O |
|---|---|
Molecular Weight |
93.18 g/mol |
IUPAC Name |
2,2,3,4,4-pentadeuteriopentan-3-ol |
InChI |
InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3/i3D2,4D2,5D |
InChI Key |
AQIXEPGDORPWBJ-ZDGANNJSSA-N |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])(C([2H])([2H])C)O |
Canonical SMILES |
CCC(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



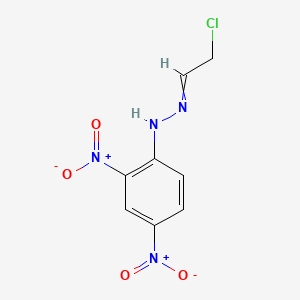
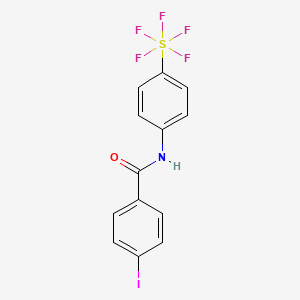
![4'-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12297998.png)
![2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B12298004.png)

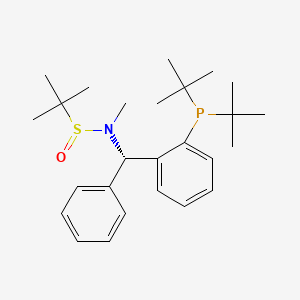

![[(1R,5S,6R)-2,8-dioxabicyclo[3.3.0]oct-6-yl] N-[(2S,3R)-4-(benzo[1,3]dioxol-5-ylsulfonyl-(2-methylpropyl)amino)-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate](/img/structure/B12298031.png)
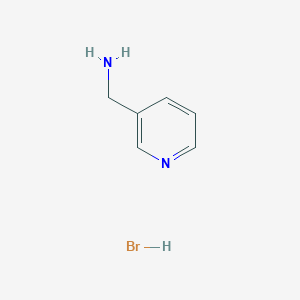
![5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B12298049.png)
